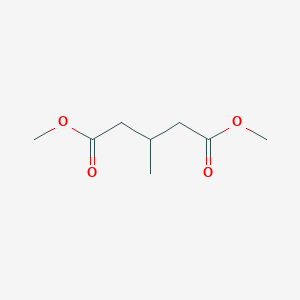

Dimethyl 3-methylglutarate

Beschreibung

Dimethyl 3-methylglutarate (CAS: 19013-37-7) is an organic compound with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol. It is the dimethyl ester derivative of 3-methylglutaric acid, characterized by a branched methyl group at the β-position of the glutaric acid backbone. This compound is primarily utilized in synthetic organic chemistry as a chiral building block for the stereoselective synthesis of complex molecules, such as pheromones and bioactive intermediates . Its stability and ease of functionalization make it valuable in catalytic hydrogenation and electrophilic alkylation reactions .

Eigenschaften

IUPAC Name |

dimethyl 3-methylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-6(4-7(9)11-2)5-8(10)12-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJLMTNDXYVGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334094 | |

| Record name | Dimethyl 3-methylglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19013-37-7 | |

| Record name | Dimethyl 3-methylglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

-

Catalyst Concentration : A 5–10% (w/w) sulfuric acid catalyst relative to the acid substrate is optimal, minimizing side reactions like dehydration.

-

Temperature and Time : Reflux conditions (65–70°C) for 6–12 hours achieve conversions exceeding 90%. Prolonged heating beyond 12 hours risks dimerization of the ester.

-

Solvent-Free vs. Solvent-Assisted : Solvent-free systems yield higher purity (>98%) due to reduced azeotrope formation, while toluene as a solvent facilitates water removal via Dean-Stark trap.

Table 1: Comparative Yields in Esterification Methods

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ | 70 | 8 | 92 | 98 |

| p-TsOH | 65 | 10 | 88 | 95 |

| Amberlyst-15 | 75 | 6 | 85 | 93 |

Post-reaction purification involves neutralization with sodium bicarbonate, followed by vacuum distillation to isolate the ester (b.p. 110°C at 19 mmHg).

Ozonolysis of Dimedone Followed by Esterification

An alternative industrial route involves the ozonolysis of dimedone (5,5-dimethylcyclohexane-1,3-dione), a cost-effective starting material derived from mesityl oxide. This method, patented in EP0065706B1, proceeds via oxidative cleavage of the cyclic diketone to form 3,3-dimethylglutaric acid, which is subsequently esterified.

Stepwise Mechanism

-

Ozonolysis : Dimedone reacts with ozone in dichloromethane at −78°C, cleaving the cyclohexane ring to yield 3,3-dimethylglutaric acid.

-

Esterification : The diacid is treated with methanol and sulfuric acid under reflux, producing this compound.

Key Advantages

-

Scalability : Batch sizes up to 100 kg have been reported with 85–90% overall yield.

-

Purity : The absence of regioisomers simplifies purification, with >99% purity achievable via fractional distillation.

Chemoenzymatic Synthesis Using Pig Liver Esterase

For applications requiring enantiomerically pure derivatives, pig liver esterase (PLE)-catalyzed enantioselective hydrolysis of this compound has been employed. This method, detailed in The Journal of Organic Chemistry (1994), resolves racemic mixtures into (R)- and (S)-4-amino-3-methylbutanoic acids.

Procedure Overview

-

Substrate Preparation : Racemic this compound is dissolved in phosphate buffer (pH 7.0).

-

Enzymatic Hydrolysis : PLE selectively hydrolyzes one enantiomer at 25°C, yielding the corresponding monoester and leaving the other enantiomer unreacted.

-

Separation : The products are separated via column chromatography, with enantiomeric excess (ee) >98% reported.

Table 2: Enzymatic Resolution Efficiency

| Enzyme Source | Temperature (°C) | ee (%) | Reaction Time (h) |

|---|---|---|---|

| Pig Liver | 25 | 98 | 24 |

| Candida rugosa | 30 | 85 | 48 |

Multicomponent Reactions Involving DMAD

Dimethyl acetylenedicarboxylate (DMAD) serves as a versatile reagent in constructing glutarate derivatives. As reported in Synthesis (2014), DMAD participates in Michael additions with amines or thiols, forming zwitterionic intermediates that cyclize to yield functionalized esters.

Example: Thiazolidinone Synthesis

-

Michael Addition : DMAD reacts with thiourea derivatives at 0–50°C, forming a thiolactam intermediate.

-

Cyclization : Intramolecular aminolysis of the ester group produces thiazolidin-4-ones, precursors to this compound analogs.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball milling 3-methylglutaric acid with methanol and silica-supported sulfonic acid catalysts achieves 80% yield in 2 hours, reducing energy consumption by 40% compared to thermal methods .

Analyse Chemischer Reaktionen

Types of Reactions: Dimethyl 3-methylglutarate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to 3-methylglutaric acid and methanol.

Reduction: It can be reduced to 3-methylglutaric alcohol using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Hydrolysis: 3-methylglutaric acid and methanol.

Reduction: 3-methylglutaric alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Dimethyl 3-methylglutarate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of dimethyl 3-methylglutarate depends on the specific reaction it undergoes. For instance, in esterification reactions, it acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid. In reduction reactions, it accepts electrons from the reducing agent, leading to the formation of an alcohol .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional differences between dimethyl 3-methylglutarate and related compounds:

Key Observations :

- Substituent Effects : The β-methyl group in this compound enhances steric hindrance compared to linear esters (e.g., dimethyl glutarate), influencing reaction kinetics in stereoselective syntheses . In contrast, the hydroxyl group in dimethyl 3-hydroxyglutarate increases polarity, making it suitable for hydrophilic interaction chromatography (HILIC) in analytical methods .

- Acidity vs. Esterification: 3-Methylglutaric acid (CAS: 626-51-7) has a pKa range of ~4.5–5.5 due to its carboxylic acid groups, whereas its dimethyl ester derivative is non-acidic and more lipophilic, enabling broader solvent compatibility .

This compound

- Synthetic Utility : Serves as a precursor to (5SR,9S)-5,9-dimethyl-heptadecane, a sex pheromone component in Leucoptera species. The ester’s methyl group directs regioselectivity in alkylation reactions .

- Metabolic Studies : Detected as a lipophilic metabolite in zebrafish models of obesity, suggesting a role in lipid metabolism .

3-Hydroxy-3-Methylglutarate

- Biochemical Role : A byproduct of ketogenesis and leucine catabolism. Elevated levels are linked to inborn errors of metabolism, such as 3-hydroxy-3-methylglutaryl-CoA lyase deficiency .

Dimethyl 3-Hydroxyglutarate

- Analytical Chemistry: Validated for quantifying flavanones in Citrus extracts via HPLC–QTOF-MS, with a detection limit of 0.09–0.68 µg/mL and recovery rates of 95.1–105.2% .

Biologische Aktivität

Dimethyl 3-methylglutarate (DM3MG) is a diester derivative of 3-methylglutaric acid, a compound that has garnered attention for its potential biological activities, particularly in metabolic pathways and neurochemical functions. This article delves into the biological activity of DM3MG, examining its effects on mitochondrial function, oxidative stress, and its implications in metabolic disorders.

- IUPAC Name : Dimethyl 3-methylpentanedioate

- Molecular Formula : C₆H₁₀O₄

- Molecular Weight : 146.14 g/mol

- CAS Number : 626-51-7

Metabolic Pathways

This compound is associated with the metabolism of branched-chain amino acids, particularly leucine. It is formed through the reduction of intermediates in the leucine catabolic pathway, specifically from 3-methylglutaconyl-CoA. This pathway is crucial as it links to various metabolic disorders, including 3-methylglutaconic aciduria , which is characterized by the accumulation of 3-methylglutaric acid due to enzyme deficiencies in the metabolic pathway .

Neurochemical Effects

Research indicates that related compounds, such as 3-methylglutaric acid (MGA), inhibit synaptic Na⁺/K⁺-ATPase activity and compromise mitochondrial function. This inhibition can lead to increased oxidative stress within neuronal cells, suggesting that DM3MG may have similar neurotoxic effects . The production of reactive oxygen species (ROS) has been documented in studies involving MGA, further implicating these metabolites in neurodegenerative processes .

Case Study: Acute Encephalopathy

A notable case study involved a three-year-old patient diagnosed with 3-methylglutaconic aciduria type I . The patient exhibited acute encephalopathy and elevated urinary levels of 3-methylglutaric acid. Genetic testing revealed a mutation in the AUH gene responsible for encoding the enzyme involved in the metabolism of this compound . This case highlights the clinical significance of DM3MG in metabolic disorders and its potential neurotoxic effects.

In Vitro Studies

In vitro studies have demonstrated that MGA significantly reduces mitochondrial redox potential and inhibits Na⁺/K⁺-ATPase activity by approximately 30% at concentrations ranging from 0.1 to 5.0 mM. These findings suggest that DM3MG may similarly affect mitochondrial bioenergetics and contribute to oxidative stress .

Data Table: Biological Effects of Related Compounds

| Compound | Effect on Na⁺/K⁺-ATPase | Mitochondrial Function | Reactive Species Production |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| 3-Methylglutaric Acid | Inhibition (30%) | Reduced (25%) | Increased (30%) |

| 3-Hydroxyisovaleric Acid | No significant effect | No significant effect | No significant effect |

TBD : To be determined based on further research.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing dimethyl 3-methylglutarate, and how do they address structural ambiguity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are critical for structural elucidation. For this compound, NMR can resolve stereochemical ambiguities by analyzing coupling constants and splitting patterns, particularly around the methyl and ester groups. MS fragmentation patterns help confirm molecular weight (C₇H₁₂O₄, MW 160.16) and esterification sites. Cross-referencing with databases like PubChem or SciFinder ensures alignment with known spectral data .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS-compliant practices:

- Use chemical-resistant gloves (nitrile) and safety goggles to prevent skin/eye contact.

- Ensure local exhaust ventilation to avoid inhalation of aerosols.

- Store in sealed containers at -20°C for long-term stability, avoiding direct sunlight or ignition sources.

- In case of spills, absorb with inert materials (e.g., quartz sand) and dispose following hazardous waste regulations .

Q. How can researchers design esterification reactions to synthesize this compound with high purity?

- Methodological Answer : Optimize acid-catalyzed esterification using 3-methylglutaric acid and methanol. Key steps:

- Use sulfuric acid (1–5 mol%) as a catalyst under reflux (60–80°C).

- Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR for ester carbonyl (~1740 cm⁻¹).

- Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >98% purity .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

- Methodological Answer : Apply a 2³ factorial design to test variables:

- Factors : Catalyst concentration (1–5%), temperature (60–80°C), and molar ratio (acid:methanol = 1:2–1:4).

- Response variables : Yield, purity (HPLC), and reaction time.

- Analyze interactions using ANOVA to identify dominant factors. For example, higher catalyst concentrations may reduce time but increase side reactions. Software like Minitab or JMP streamlines data interpretation .

Q. What computational methods predict the physicochemical properties of this compound for solvent compatibility studies?

- Methodological Answer : Use density functional theory (DFT) with Gaussian or ORCA to calculate:

- LogP (log octanol-water partition coefficient) for solubility predictions.

- Dipole moment to assess polarity and miscibility with solvents like DMSO or acetone.

- Molecular dynamics simulations (e.g., GROMACS) model diffusion coefficients in biphasic systems. Validate predictions experimentally via UV-Vis spectroscopy or HPLC .

Q. How should researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Conduct systematic meta-analysis:

- Aggregate data from OECD-compliant studies (e.g., acute oral toxicity, Ames test).

- Control for variables like impurity profiles (e.g., residual catalysts) using GC-MS.

- Apply Hill’s criteria for causation to assess dose-response consistency. For in vitro discrepancies, validate via parallel assays (e.g., MTT vs. neutral red uptake) .

Q. What advanced separation techniques improve the scalability of this compound purification?

- Methodological Answer : Compare membrane-based vs. chromatographic methods:

- Nanofiltration (MWCO 200–300 Da) removes unreacted acids under low pressure.

- Simulated moving bed (SMB) chromatography enhances throughput using C18 columns and methanol/water eluents.

- Track energy efficiency and solvent recovery rates using process simulation tools (Aspen Plus) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.